

An In-depth Technical Guide to Azido-PEG9-Alcohol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG9-Alcohol is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal azide group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol, provides a versatile platform for the synthesis of complex biomolecules.[2][3] The azide functionality allows for highly specific and efficient "click chemistry" reactions, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[1][4] The terminal hydroxyl group offers a further point for chemical modification.[3] This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to Azido-PEG9-Alcohol.

Core Properties and Specifications

Quantitative data for **Azido-PEG9-Alcohol** has been compiled from various sources to provide a clear reference for researchers.



Property	Value	Reference(s)
CAS Number	1984776-37-5	[5]
Molecular Formula	C18H37N3O9	[5]
Molecular Weight	439.51 g/mol	[5]
Purity	Typically ≥95% to 98%	[5]
Appearance	Light yellow to yellow liquid	[5]
Solubility	Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)	[5]
Storage Conditions	Recommended storage at -20°C to 2-8°C, sealed and dry	[5]

Key Applications

The bifunctional nature of **Azido-PEG9-Alcohol** makes it a valuable tool in several advanced scientific applications.

Bioconjugation via Click Chemistry

The azide group of **Azido-PEG9-Alcohol** is a key functional handle for "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity. This allows for the covalent attachment of the PEG linker to molecules containing a complementary alkyne group, forming a stable triazole linkage.[1][2]

Synthesis of Antibody-Drug Conjugates (ADCs)

In the development of ADCs, **Azido-PEG9-Alcohol** can serve as a linker to conjugate a cytotoxic drug to an antibody. The PEG spacer can improve the solubility and stability of the ADC, and the specific nature of the click chemistry reaction allows for controlled conjugation.

Development of PROTACs



Azido-PEG9-Alcohol is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[6] The PEG linker in Azido-PEG9-Alcohol can connect the target-binding ligand and the E3 ligase-binding ligand, with the length and flexibility of the PEG chain being critical for the efficacy of the resulting PROTAC.[7]

Experimental Protocols Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a widely used click chemistry reaction that utilizes a copper(I) catalyst to join the azide group of **Azido-PEG9-Alcohol** with a terminal alkyne.

Materials:

- Azido-PEG9-Alcohol
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
- Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

- Prepare stock solutions of all reagents in the chosen solvent.
- In a reaction vessel, combine the alkyne-functionalized molecule and a slight excess (1.1-1.5 equivalents) of Azido-PEG9-Alcohol.



- Add the copper(II) sulfate solution (typically 0.1 equivalents) pre-mixed with the ligand (typically 0.5-1.0 equivalents).
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 1-2 equivalents).
- Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
- Upon completion, the product can be purified using standard chromatographic methods.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. This method is particularly useful for in vivo and in vitro applications where the cytotoxicity of copper is a concern.

Materials:

- Azido-PEG9-Alcohol
- Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
- Biocompatible solvent (e.g., PBS, cell culture media)

Procedure:

- Dissolve the cyclooctyne-functionalized molecule and **Azido-PEG9-Alcohol** in the chosen solvent. Typically, a 1:1 to 1:1.5 molar ratio is used.
- The reaction is generally performed at room temperature or 37°C.
- The reaction progress can be monitored over time using appropriate analytical methods.
- The resulting conjugate can be purified if necessary, depending on the downstream application.

Visualizing Workflows and Applications



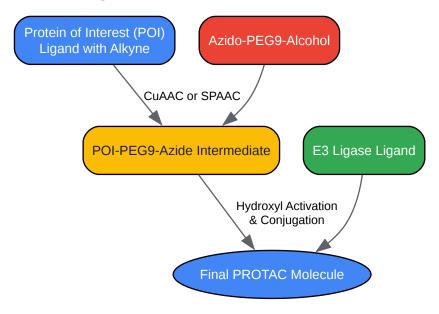
Experimental Workflow for CuAAC



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Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Role in PROTAC Synthesis

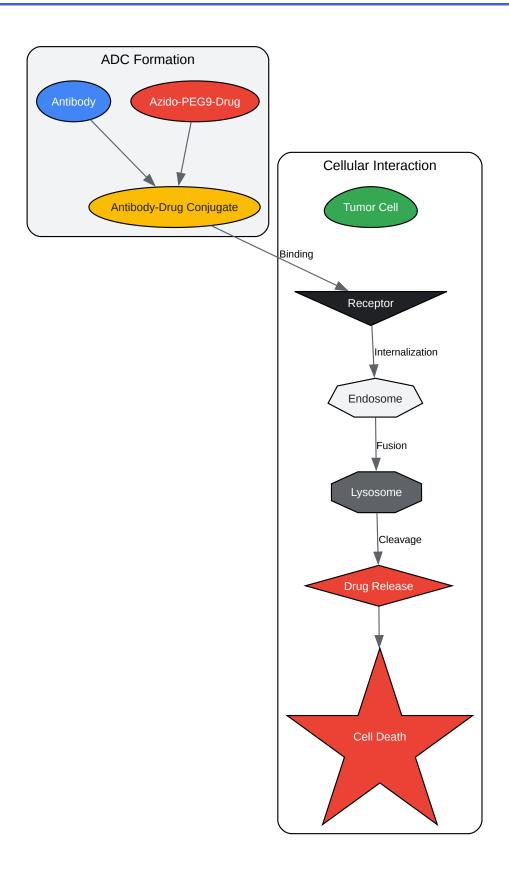


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Caption: Logical relationship in PROTAC synthesis using Azido-PEG9-Alcohol.

Application in Antibody-Drug Conjugate (ADC) Delivery





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Caption: Conceptual pathway of ADC delivery and action.



Expected Analytical Characteristics 1H NMR Spectroscopy

While a specific, high-resolution spectrum for **Azido-PEG9-Alcohol** is not readily available in public literature, the expected chemical shifts can be predicted based on its structure and general principles of PEG NMR spectroscopy.[9][10][11][12][13]

- -CH2-O- (PEG backbone): A prominent, broad singlet around 3.6 ppm.
- -CH2-N3 (adjacent to azide): A triplet expected to be slightly downfield from the PEG backbone, around 3.4-3.7 ppm.[10]
- -CH2-OH (adjacent to hydroxyl): A triplet expected around 3.5-3.8 ppm.[13]
- -OH (hydroxyl proton): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but often observed around 2-5 ppm in aprotic solvents like DMSO.[13]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for confirming the molecular weight of **Azido-PEG9-Alcohol** and its conjugates. The expected monoisotopic mass of **Azido-PEG9-Alcohol** is 439.2635 g/mol . When analyzing conjugates, the mass spectrum will show a corresponding increase in mass, confirming successful conjugation.

Conclusion

Azido-PEG9-Alcohol is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, coupled with the high efficiency of click chemistry, enables the precise construction of complex biomolecules with enhanced properties. This guide provides the foundational technical information required for the effective utilization of **Azido-PEG9-Alcohol** in a research setting.

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